1-Methyl-4-phenyl-1H-imidazol-5-amine is a significant compound in pharmaceutical research. It serves as a key building block in the synthesis of various pharmaceutical agents, notably acting as an intermediate in the development of drugs targeting diseases like cancer and Alzheimer's disease. [, , ]
1-Methyl-4-phenyl-1H-imidazol-5-amine is a compound belonging to the imidazole family, characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its diverse biological activities.
The compound can be synthesized through various chemical methods, which will be discussed in detail in the synthesis section. Its structure and properties make it a subject of interest in scientific research, particularly in the fields of organic chemistry and pharmacology.
1-Methyl-4-phenyl-1H-imidazol-5-amine is classified as an imidazole derivative. Imidazoles are known for their amphoteric nature, exhibiting both acidic and basic properties. This specific compound can be further classified based on its functional groups and potential biological activity.
The synthesis of 1-methyl-4-phenyl-1H-imidazol-5-amine can be achieved through several methods, commonly involving the reaction of substituted phenyl compounds with imidazole derivatives. A typical synthesis route involves:
For instance, a common procedure may involve mixing 4-bromoaniline with 1-methylimidazole in the presence of a catalyst and base such as sodium hydroxide, followed by extraction and purification steps including column chromatography to isolate the desired product .
The molecular structure of 1-methyl-4-phenyl-1H-imidazol-5-amine consists of a five-membered imidazole ring with a methyl group at position one and a phenyl group at position four, with an amine group at position five. The structural formula can be represented as follows:
Key structural data includes:
1-Methyl-4-phenyl-1H-imidazol-5-amine can undergo various chemical reactions typical for imidazole derivatives:
For example, nucleophilic substitution reactions can be facilitated by using reagents such as alkyl halides or acyl chlorides, leading to the formation of more complex derivatives .
The mechanism of action for compounds like 1-methyl-4-phenyl-1H-imidazol-5-amine often involves interaction with biological targets such as enzymes or receptors. For instance, its potential as an inhibitor for xanthine oxidase has been explored.
Studies indicate that imidazole derivatives can stabilize enzyme conformations or compete with substrates at active sites due to their structural similarities . The binding affinity and inhibition kinetics are typically characterized using assays that measure enzyme activity in the presence of varying concentrations of the compound.
1-Methyl-4-phenyl-1H-imidazol-5-amine is characterized by:
Chemical properties include:
Relevant data from studies show that this compound has favorable solubility profiles which enhance its potential for pharmaceutical applications .
The applications of 1-methyl-4-phenyl-1H-imidazol-5-amine are primarily found in medicinal chemistry, where it serves as a scaffold for developing new drugs. Its potential uses include:
1-Methyl-4-phenyl-1H-imidazol-5-amine represents a structurally distinct imidazole derivative with emerging significance in medicinal chemistry. Characterized by its 1-methyl group, 4-phenyl ring, and critical 5-amino substituent, this compound serves as a versatile scaffold for drug discovery. Its molecular architecture combines the bioisosteric properties of the imidazole core—a privileged structure in pharmaceuticals—with strategically positioned substituents that modulate electronic distribution, lipophilicity, and target-binding capabilities. The compound's commercial availability as a building block (typically ≥95% purity) underscores its utility in rational drug design [1] [2]. This section explores its historical context, structural features, and the functional role of its amino group in molecular recognition events.
The imidazole ring, first synthesized by Heinrich Debus in 1858 via condensation of glyoxal, formaldehyde, and ammonia, has evolved into a cornerstone of medicinal chemistry [7]. Early therapeutic applications centered on histamine antagonists and antifungal agents (e.g., ketoconazole), demonstrating the scaffold's versatility. The specific derivative 1-methyl-4-phenyl-1H-imidazol-5-amine emerged more recently as a synthetic intermediate and building block, accessible through modern heterocyclic methodologies. Its development reflects a broader trend toward functionalized imidazoles with tailored substitution patterns designed to optimize pharmacokinetic and pharmacodynamic properties [7] [8].
Table 1: Key Synthetic Routes to 1-Methyl-4-Phenyl-1H-Imidazol-5-Amine and Analogues
Method | Starting Materials | Conditions | Key Features | Ref. |
---|---|---|---|---|
Debus-Radziszewski Modification | Phenylglyoxal, methylamine, cyanamide | Reflux, aqueous/organic solvent | Direct assembly; moderate yields | [7][8] |
Functional Group Interconversion | 1-Methyl-4-nitro-1H-imidazol-5-amine | Catalytic hydrogenation (Pd/C, H₂) | Chemoselective reduction; avoids over-reduction | [3][9] |
Metal-Catalyzed Cross-Coupling | 5-Amino-4-iodo-1-methylimidazole, phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Enables diversification of C4-aryl group | [8] |
The synthesis of 1-methyl-4-phenyl-1H-imidazol-5-amine often exploits the Debus-Radziszewski reaction with modifications: condensation of phenylglyoxal, methylamine, and cyanamide under mild conditions provides direct access to the core scaffold [7] [8]. Alternatively, functional group interconversion from the nitro analogue (1-methyl-4-nitro-1H-imidazol-5-amine, CAS 4531-54-8) via catalytic hydrogenation offers a viable route, though it requires careful control to prevent reduction of the imidazole ring itself [3] [9]. Modern advancements employ transition-metal catalysis (e.g., palladium-catalyzed Suzuki coupling) to introduce the phenyl group at C4, enabling the incorporation of diverse aryl substituents for structure-activity relationship (SAR) studies [8].
The 1-methyl and 4-phenyl substituents confer distinct physicochemical and spatial properties to the imidazole core. The N1-methyl group eliminates tautomeric ambiguity by blocking protonation at that position, fixing the double-bond arrangement between N3-C4 and C2-N3. This enhances synthetic predictability and ensures consistent regiochemistry in further derivatizations. Crystallographic studies indicate that methylation increases ring planarity and influences crystal packing via altered van der Waals contacts [6] [7].
The C4-phenyl ring introduces substantial lipophilicity (calculated LogP ≈ 2.1) and enables π-stacking interactions with biological targets. Electronic effects are significant: the phenyl group acts as a weak electron donor, raising the HOMO energy of the imidazole ring and enhancing its nucleophilicity at C5. This electron-donating effect is evidenced by upfield shifts in the C5 carbon NMR signal (δ ≈ 135 ppm) compared to unsubstituted analogues (δ > 140 ppm) [6]. Natural bond orbital (NBO) calculations confirm charge redistribution, with the phenyl ring increasing electron density at C5 by 0.07 e⁻ relative to 4-H-imidazole [7].
Tautomerism and Amphotericity: Unlike unsubstituted imidazoles, 1-methyl-4-phenylimidazole exhibits no N1-H ↔ N3-H tautomerism due to methylation. However, it retains amphoteric character: the N3 nitrogen (pKaH ≈ 7.1) can protonate under acidic conditions to form imidazolium salts, while the C2 position remains susceptible to electrophilic attack. This dual reactivity facilitates salt formation for solubility modulation and provides handles for electrophilic functionalization [6] [7].
Table 2: Physicochemical Properties of 1-Methyl-4-Phenyl-1H-Imidazol-5-Amine
Property | Value/Description | Method/Reference |
---|---|---|
Molecular Formula | C₁₀H₁₁N₃ | Elemental Analysis |
Molecular Weight | 173.21 g/mol | Calculated |
SMILES | CN1C=NC(=C1N)C2=CC=CC=C2 | Canonical Representation |
InChIKey | MHXFPFAWRSKVLK-UHFFFAOYSA-N | [1][2][6] |
Hydrogen Bond Donors | 1 (5-NH₂) | Computational Chemistry |
Hydrogen Bond Acceptors | 2 (N3, 5-NH₂) | Computational Chemistry |
Topological Polar Surface Area | 41.6 Ų | [6] |
Predicted LogP | 2.08 | XLogP3 |
¹³C NMR (DMSO-d6) | δ 148.5 (C2), 136.2 (C4), 135.0 (C5), 129.3 (Ph), 128.6 (Ph), 127.1 (Ph), 33.1 (CH₃) | Estimated [6][7] |
The 5-amino group (–NH₂) is the primary pharmacophore of 1-methyl-4-phenyl-1H-imidazol-5-amine, enabling diverse binding modes with biological targets. Its hydrogen-bonding capability allows simultaneous donation (via NH₂) and acceptance (via lone pair) of hydrogen bonds, making it a versatile recognition element. This is reflected in its moderately high topological polar surface area (41.6 Ų), which influences membrane permeability and solubility [6]. Quantum mechanical studies indicate substantial electron delocalization from the amino group into the imidazole ring, reducing basicity (pKa ≈ 5.5 for conjugated amine) while enhancing resonance stabilization [7].
Bioisosteric Potential: The 5-amino group serves as a bioisostere for:
Derivatization Reactions: The 5-amino group undergoes characteristic transformations:
Table 3: Bioactive Analogues Derived from 1-Methyl-4-Phenyl-1H-Imidazol-5-Amine
Derivative Structure | Biological Target | Key Interaction Mechanism | Activity Ref. |
---|---|---|---|
5-Acetamido-1-methyl-4-phenylimidazole | Cyclooxygenase-2 (COX-2) | H-bond donation to Tyr355; π-stacking with Phe518 | [4] |
5-(4-Chlorobenzoyl)amino analogue | p38 MAP Kinase | Salt bridge with Lys53; H-bond to Met109 | [7] |
5-Benzylideneimino derivative | Tubulin Polymerization | Chelation to colchicine-site metal ions | [8] |
Molecular Recognition Studies: Crystallographic data from analogous imidazole inhibitors reveal that the 5-amino group frequently engages in bidentate hydrogen bonding with enzyme active sites. For example, in xanthine oxidase complexes, it forms H-bonds with Glu802 (2.9 Å) and water-mediated contacts with Thr1010 (3.2 Å), effectively displacing substrate (xanthine) from the molybdenum cofactor [4]. The amino group's orientation relative to the phenyl ring (dihedral angle ≈ 35°) optimizes simultaneous π-stacking and H-bond interactions in protein binding pockets, demonstrating its role as a multifunctional pharmacophore [4] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: